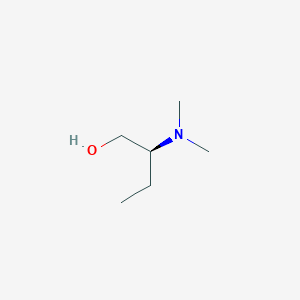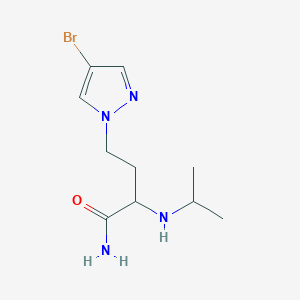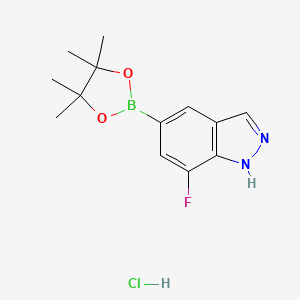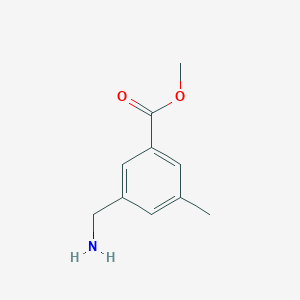
Methyl 3-(aminomethyl)-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(aminomethyl)-5-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester functional group, with an aminomethyl substituent at the 3-position and a methyl group at the 5-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Aminomethylation of Methyl 5-methylbenzoate: One common method involves the aminomethylation of methyl 5-methylbenzoate using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of methyl 5-methylbenzoate with formaldehyde and ammonia or an amine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for methyl 3-(aminomethyl)-5-methylbenzoate often involve large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-(aminomethyl)-5-methylbenzoate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, such as primary amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-(aminomethyl)-5-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Polymer Production: It is used in the production of specialty polymers with specific properties.
Material Science: The compound is explored for its potential use in the development of new materials with unique characteristics.
作用機序
The mechanism by which methyl 3-(aminomethyl)-5-methylbenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and leading to desired biological effects.
類似化合物との比較
Methyl 3-(aminomethyl)benzoate: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
Methyl 5-methylbenzoate: Lacks the aminomethyl group, leading to different reactivity and applications.
Methyl 3-(bromomethyl)-5-methylbenzoate:
Uniqueness: Methyl 3-(aminomethyl)-5-methylbenzoate is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and material science.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 3-(aminomethyl)-5-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChIキー |
YBOFIIBTTMRMJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
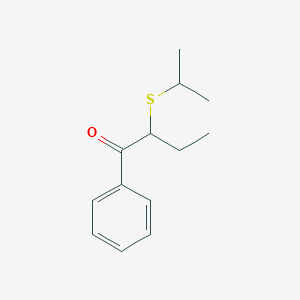
![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)
![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)
![methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)
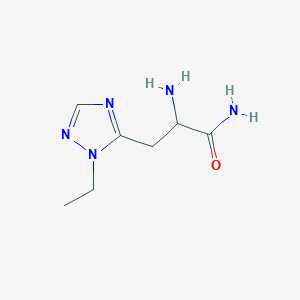
![6-chloro-N-[4-(3-fluoro-5-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13488412.png)
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate](/img/structure/B13488418.png)
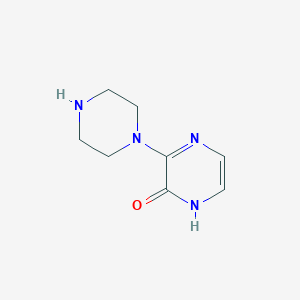
![(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13488420.png)
